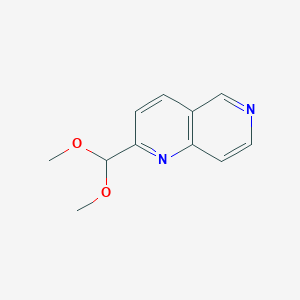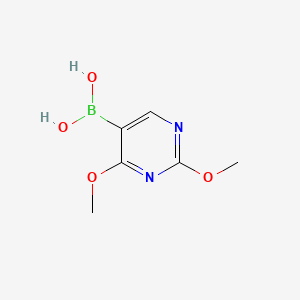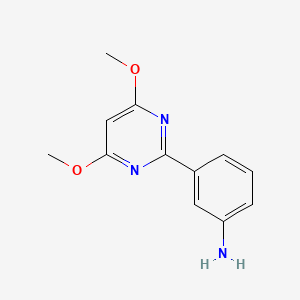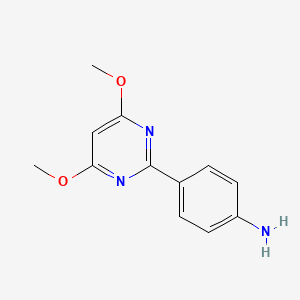![molecular formula C14H16N2O5 B1301150 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 885952-42-1](/img/structure/B1301150.png)
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpropanoic acids . It is an orally active short-chain fatty acid . The compound is related to 4-(3,5-dimethoxyphenyl)butanoic acid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 224.10485899 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of new compounds, including oxadiazoles, with antioxidant properties has been explored, demonstrating methods for producing carboxylic acids through preparative techniques and acid hydrolysis reactions. These compounds showed significant antioxidant activity in vitro, highlighting their potential therapeutic applications (Dmitro V. Dovbnya et al., 2022).
Antimicrobial and Anti-Proliferative Activities
- Research into 1,3,4-oxadiazole derivatives has shown promising antimicrobial and anti-proliferative activities. Specific derivatives displayed broad-spectrum antibacterial activities and potent action against Gram-positive bacteria. Additionally, these compounds exhibited significant anti-proliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Novel Scaffolds and Drug Design
- The development of novel indole-based oxadiazole scaffolds has been investigated for their urease inhibitory potential. These compounds have been found to be potent inhibitors, with one compound in particular inhibiting the enzyme competitively. This research supports the compounds' potential in drug design and therapeutic applications (M. Nazir et al., 2018).
Anticancer Evaluation
- The design and synthesis of new 1,3,4-oxadiazole derivatives have been targeted for their anticancer activity. Certain derivatives have shown superior activity against breast cancer cell lines, indicating their importance in developing new anticancer drugs (N. Polkam et al., 2021).
Safer Anti-inflammatory Agents
- The synthesis of derivatives from fenbufen, aiming at safer anti-inflammatory and analgesic agents, has been explored. These compounds have demonstrated significant anti-inflammatory and analgesic activities with reduced ulcerogenic action, suggesting their potential as safer therapeutic options (A. Husain et al., 2009).
Eigenschaften
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-19-10-7-6-9(8-11(10)20-2)14-15-12(21-16-14)4-3-5-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWGRMUWVQULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201595 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
CAS RN |
885952-42-1 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)







